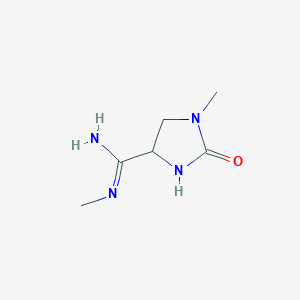

N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide

Description

Carboximidamide Group (-C(=NH)-NH₂)

This group consists of an imine (=NH) bonded to an amine (-NH₂). Key properties include:

- Basicity : The lone pair on the imine nitrogen renders the group weakly basic (pKa ~8–10).

- Tautomerism : The carboximidamide can exist in tautomeric equilibrium with its imidic acid form (-C(OH)=NH-NH₂) under specific pH conditions.

- Reactivity : The NH₂ moiety acts as a nucleophile, while the imine can undergo condensation reactions with carbonyl compounds.

Oxoimidazolidine Moiety

The 2-oxo group confers rigidity to the imidazolidine ring and enhances its electron-deficient character. Effects include:

- Ring strain : The sp²-hybridized carbonyl carbon introduces slight angle strain, increasing reactivity toward nucleophilic attack at adjacent positions.

- Resonance stabilization : The oxo group delocalizes electron density into the ring, stabilizing the structure but reducing basicity at the ring nitrogens.

Interplay Between Functional Groups

The carboximidamide’s electron-donating NH₂ group and the oxo group’s electron-withdrawing nature create a push-pull electronic effect , polarizing the imidazolidine ring. This polarization likely influences the compound’s solubility in polar solvents and its potential as a ligand in coordination chemistry.

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

N',1-dimethyl-2-oxoimidazolidine-4-carboximidamide |

InChI |

InChI=1S/C6H12N4O/c1-8-5(7)4-3-10(2)6(11)9-4/h4H,3H2,1-2H3,(H2,7,8)(H,9,11) |

InChI Key |

GRMUPWMFJBZCEB-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1CN(C(=O)N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylurea with an appropriate amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Functionalization Reactions

The carboximidamide group undergoes nucleophilic substitutions and coupling reactions :

-

Amide Formation : Reacts with acyl chlorides (e.g., acetoxyacetyl chloride) under basic conditions to yield hydroxyacetyl derivatives .

-

Reductive N-Alkylation : Optional alkylation steps introduce substituents like ethyl groups at the imidazolidine nitrogen .

-

Amino Acid Conjugation : Coupling with Fmoc-protected glycine (using HATU/NMM/DMF) followed by deprotection produces amino acid-functionalized analogs .

Example Reaction with Methoxyacetyl Chloride :

Catalytic and Stereochemical Considerations

-

Enantioselectivity : The S-enantiomer of related oxoimidazolidines shows >50-fold higher potency (e.g., IC₅₀ = 27 nM vs. 1.7 μM for R-enantiomer) .

-

Base-Mediated Cyclization : Reactions in DMSO/KOH promote nucleophilic attack on activated alkenes, forming heterocycles like 1,2,4-oxadiazines .

Stereochemical Outcomes :

| Configuration | Biological Activity (IC₅₀) | Selectivity Ratio (S/R) |

|---|---|---|

| S | 27 nM (SMYD2 inhibition) | >50 |

| R | 1.7 μM | 1 |

| Data adapted from |

Comparative Reactivity with Analogous Compounds

-

PAR1 Antagonism : Introduction of a 3-chloro substituent reduces PAR1 antagonism (IC₅₀ = 1.7 μM for S-enantiomer vs. >30 μM for R) .

-

Electron-Withdrawing Groups : Meta-substituted aryl groups (e.g., 3-(difluoromethoxy)phenyl) enhance SMYD2 inhibition (IC₅₀ = 0.8 μM) .

SAR Trends :

| Substituent (R) | SMYD2 IC₅₀ (μM) | PAR1 IC₅₀ (μM) |

|---|---|---|

| 3-(Difluoromethoxy)phenyl | 0.8 | >30 |

| 3-Chloro-4-fluorophenyl | 1.7 | 1.7 |

| 4-(Difluoromethoxy)phenyl | 12.5 | >30 |

| Adapted from |

Degradation and Stability

Scientific Research Applications

Medicinal Chemistry

Protein Lysine Methyltransferase Inhibitors

One of the notable applications of N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide is as an inhibitor of protein lysine methyltransferases. These enzymes are crucial in regulating gene transcription and chromatin dynamics. Research has indicated that compounds in this class can selectively inhibit specific methyltransferases, thereby modulating gene expression and offering potential therapeutic benefits for various diseases, including cancer .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing various derivatives, it was found that modifications to the imidazolidine structure can enhance anticancer activity against multiple cancer cell lines. For instance, certain derivatives exhibited significant growth inhibition in assays against non-small-cell lung cancer and ovarian cancer cell lines .

Antiparasitic Applications

Chagas Disease Treatment

This compound has shown promise in treating Chagas disease, caused by Trypanosoma cruzi. In vitro studies demonstrated that certain derivatives exhibited high inhibition rates against the parasite, comparable to existing treatments like Benznidazole. The efficacy was attributed to the compound's ability to disrupt essential biological pathways in the parasite .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Inhibition of Protein Methyltransferases

In a study published by the American Chemical Society, researchers synthesized a series of imidazolidine derivatives and tested their inhibitory effects on various protein lysine methyltransferases. The results indicated that specific modifications to the N,1-Dimethyl-2-oxoimidazolidine structure significantly enhanced selectivity and potency against target enzymes, suggesting a viable pathway for developing new therapeutics targeting epigenetic regulators .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of N,1-Dimethyl-2-oxoimidazolidine derivatives was conducted against 59 cancer cell lines. It was observed that certain compounds led to substantial growth inhibition across various types of cancers, including breast and lung cancers. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the evidence:

2.1 Structural Analog: Compound 7k ()

Structure: (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)azetidine-2-carboxamide. Key Features:

- Contains a pyrimido[4,5-d]pyrimidinone core (rigid bicyclic system) vs. the simpler imidazolidine ring in the target compound.

- Substituted with dimethylamino and methyl groups, similar to the target compound’s methyl substituents.

- Bioactivity: Likely designed for kinase inhibition due to its pyrimidine scaffold, whereas N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide’s applications remain speculative without direct evidence.

2.3 Biopharmacule Catalog Compounds ()

Example 1: 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline. Key Features:

- Contains a dimethylamino group and imine linkage, contrasting with the carboximidamide group in the target compound.

- Electronic Properties: The conjugated imine system enables strong UV-Vis absorption, unlike the non-conjugated imidazolidine core.

Example 2: 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide. Key Features:

- The target compound lacks aromaticity beyond its heterocyclic ring.

Biological Activity

N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The imidazolidine core structure is crucial for its interaction with biological targets. The presence of the carboximidamide functional group enhances its potential as a bioactive molecule.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation and cancer progression .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as seen in related oxadiazole derivatives that have demonstrated efficacy against various pathogens .

- Anti-inflammatory Effects : Compounds with similar frameworks have been investigated for their anti-inflammatory properties, contributing to their therapeutic potential in diseases characterized by chronic inflammation .

Table 1: Biological Activities of Related Compounds

Case Study 1: Anticancer Potential

In a study examining the effects of various imidazolidine derivatives on cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Preliminary results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Immune Modulation

Another investigation focused on the immunomodulatory effects of this compound in a murine model. The results demonstrated that treatment with this compound led to reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing autoimmune conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazolidine ring and carboximidamide group can significantly influence potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased enzyme inhibition potency |

| Variations in alkyl groups | Altered pharmacokinetics |

| Changes in ring substituents | Enhanced antimicrobial properties |

Q & A

Q. What validation steps are critical when synthesizing novel derivatives of This compound?

- Methodological Answer : Validate synthetic intermediates via LC-MS and ¹H NMR at each step. For final products, use orthogonal purity checks (HPLC, elemental analysis). Reproducibility testing across independent labs minimizes batch-specific artifacts, as emphasized in multi-step glutaramide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.